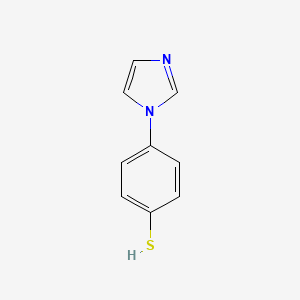

4-(1H-Imidazol-1-yl)benzene-1-thiol

Description

Contextualization within Imidazole- and Thiol-Containing Compounds

The scientific interest in 4-(1H-Imidazol-1-yl)benzene-1-thiol is largely derived from the well-established significance of its core components. Imidazole-containing compounds are ubiquitous in nature and medicine. neuroquantology.com The imidazole (B134444) ring is a fundamental component of essential biological molecules like the amino acid histidine and the hormone histamine. wikipedia.org In pharmacology, this heterocyclic system is a "privileged structure," found in a vast array of drugs with activities ranging from antifungal and antimicrobial to anticancer and anti-inflammatory. neuroquantology.comnih.govnih.gov Imidazole derivatives are known to interact with various enzymes and receptors, often through the coordination of the nitrogen atoms to metal centers in metalloproteins. nih.gov

Similarly, thiol-containing compounds, particularly aromatic thiols (thiophenols), are crucial in organic synthesis and biological systems. chemistrytalk.orgvedantu.com The thiol group is highly nucleophilic and can participate in a variety of chemical transformations. chemistrytalk.orgcreative-proteomics.com Its ability to be easily oxidized to form disulfide bonds is a key feature in protein structuring. tutorchase.com In medicinal chemistry, the thiol group is often incorporated into molecules to enhance their binding to biological targets or to act as a reactive center.

The combination of an imidazole and a thiol group within a single molecule, as seen in various imidazole-2-thiol derivatives, has led to the development of compounds with significant biological activities, including antimicrobial and antifungal properties. ontosight.ainiscpr.res.inresearchgate.net Therefore, this compound, which features a phenyl linker between these two important functional groups, is a logical target for further investigation.

Structural Architecture and Key Functional Group Significance

The structure of this compound consists of a central benzene (B151609) ring. At position 1, a thiol (-SH) group is attached, and at position 4, a 1H-imidazol-1-yl group is connected via one of its nitrogen atoms. This arrangement imparts specific properties and potential functionalities to the molecule.

The Imidazole Moiety: The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. vedantu.comtsijournals.com It is amphoteric, meaning it can act as both a weak acid and a weak base. wikipedia.org The lone pair of electrons on the non-protonated nitrogen atom makes it a good hydrogen bond acceptor and allows it to coordinate with metal ions. nih.gov This ability to participate in hydrogen bonding and metal coordination is crucial for the biological activity of many imidazole-containing drugs. neuroquantology.com

The Thiophenol Moiety: The thiol group attached to the benzene ring (a thiophenol) is known for its distinct chemical reactivity. chemistrytalk.orgvedantu.com It is more acidic than its alcohol counterpart, phenol. tutorchase.compdx.edu The sulfur atom is a strong nucleophile, making it reactive towards various electrophiles. chemistrytalk.orgvedantu.com A characteristic reaction of thiols is their oxidation to form disulfides (-S-S-), a reversible process that is vital in many biological contexts, such as the formation of disulfide bridges in proteins. tutorchase.compdx.edu

The phenyl ring acts as a rigid scaffold, holding the imidazole and thiol groups in a defined spatial relationship. This linker can also participate in π-π stacking interactions, which can be important for binding to biological targets or for the self-assembly of molecules in materials science.

Interactive Data Table: Properties of Key Functional Groups

| Functional Group | Key Properties | Significance in this compound |

| Imidazole | Aromatic, Amphoteric (Acidic and Basic), Hydrogen Bonding Capability, Metal Coordination | Potential for biological activity through interactions with enzymes and receptors. wikipedia.orgvedantu.com |

| Thiol (Sulfhydryl) | Nucleophilic, Acidic, Forms Disulfide Bonds upon Oxidation | Reactive site for chemical modifications, potential for antioxidant activity, and formation of self-assembled monolayers. chemistrytalk.orgvedantu.comtutorchase.com |

| Benzene Ring | Aromatic, Rigid Scaffold, π-π Stacking Interactions | Provides structural integrity and influences the spatial orientation of the functional groups. |

Historical Development and Emerging Research Trajectories for Related Chemical Scaffolds

The synthesis of imidazole itself was first reported by Heinrich Debus in 1858. wikipedia.orgnih.gov Since then, numerous methods for the synthesis of substituted imidazoles have been developed, reflecting their immense importance. wikipedia.orgmdpi.com The development of N-arylated imidazoles, where a nitrogen atom of the imidazole ring is attached to a phenyl group, has been a particularly active area of research due to the wide range of pharmacological applications of these compounds. researchgate.net

The synthesis of thiophenols has also seen significant advancements. Classical methods often involve the reduction of sulfonyl chlorides or the rearrangement of thiocarbamates. orgsyn.org More modern approaches focus on transition-metal-catalyzed cross-coupling reactions to form the carbon-sulfur bond, offering greater efficiency and functional group tolerance. organic-chemistry.org

Emerging research trajectories for related scaffolds are pointing towards several exciting areas. In medicinal chemistry, there is a continuous effort to synthesize novel imidazole derivatives with improved therapeutic profiles, including anticancer and antimicrobial agents. nih.govnih.govniscpr.res.in The design of specific enzyme inhibitors, such as those for indoleamine 2,3-dioxygenase (IDO), has utilized phenyl-imidazole scaffolds. nih.gov

For thiol-containing molecules, research is active in the development of "photoskunks," which can release a thiol group upon light stimulation, allowing for spatiotemporal control over chemical reactions. The unique properties of thiols to self-assemble on metal surfaces, particularly gold, make them prime candidates for applications in nanotechnology and the development of biosensors. The combination of the recognition properties of the imidazole headgroup with the anchoring capability of the thiol group in this compound makes it a highly promising candidate for the formation of functionalized self-assembled monolayers on metal surfaces.

Structure

3D Structure

Properties

CAS No. |

61292-73-7 |

|---|---|

Molecular Formula |

C9H8N2S |

Molecular Weight |

176.24 g/mol |

IUPAC Name |

4-imidazol-1-ylbenzenethiol |

InChI |

InChI=1S/C9H8N2S/c12-9-3-1-8(2-4-9)11-6-5-10-7-11/h1-7,12H |

InChI Key |

XEJRCDGGVWETQJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N2C=CN=C2)S |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 1h Imidazol 1 Yl Benzene 1 Thiol and Its Derivatives

Strategies for Imidazole (B134444) Ring Construction within Phenyl-Thiol Systems

The formation of the imidazole ring is a critical step that can be achieved through various synthetic routes, including multicomponent reactions, classical cyclization methods, and modern cross-coupling techniques.

Multicomponent Reaction Approaches (MCRs) to N-Aryl Imidazoles

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to form a complex product, incorporating the majority of the atoms from the reactants. tandfonline.comresearchgate.net These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. tandfonline.com For the synthesis of N-aryl imidazoles, MCRs offer a direct route by combining an aniline (B41778) derivative, a dicarbonyl compound (or its equivalent), and an ammonia (B1221849) source.

Recent advancements have highlighted the use of transition-metal catalysis in MCRs to activate simple building blocks for direct assembly into useful products. researchgate.net While specific MCRs for 4-(1H-Imidazol-1-yl)benzene-1-thiol are not extensively documented, established MCRs for N-aryl imidazoles can be adapted. For instance, a reaction involving 4-aminothiophenol (B129426) (or a protected version), glyoxal, an aldehyde, and ammonia represents a plausible, albeit challenging, one-pot strategy. The primary challenge lies in the chemoselectivity and functional group tolerance, particularly the reactive thiol group. Isocyanide-based MCRs (IMCRs) are also powerful tools for creating highly substituted imidazoles. researchgate.net

Table 1: Comparison of Selected Multicomponent Reaction Strategies for Imidazole Synthesis

| MCR Type | Reactants | Catalyst/Conditions | Key Features |

| Debus Synthesis | Glyoxal, Aldehyde, Ammonia | Heat | Classical method, provides access to various substituted imidazoles. pharmaguideline.com |

| Radiszewski Synthesis | Glyoxal, Aldehyde, Amine | Formamide can replace ammonia. | Allows for N-1 substitution. pharmaguideline.com |

| Isocyanide-Based MCR | Isocyanide, Amine, Carbonyl Compound, etc. | Often transition metal-catalyzed. | High diversity of accessible structures. researchgate.netresearchgate.net |

| Metal-Catalyzed MCR | Nitrile, Amine, Alkyne | Nickel or other transition metals. | Mild reaction conditions, tolerates various functional groups. rsc.org |

Cyclization Reactions for Imidazole Heterocycle Formation

Classical cyclization reactions remain a cornerstone of imidazole synthesis. These methods typically involve the reaction of a 1,2-dicarbonyl compound with an aldehyde and ammonia (Debus synthesis) or the reaction of an α-haloketone with an amidine (Marckwald synthesis). pharmaguideline.comniscpr.res.in

In the context of this compound, a viable strategy involves the reaction of a phenacyl bromide derivative with a thiourea (B124793) or amidine derived from 4-aminothiophenol. For example, the synthesis of imidazole-2-thiones can be achieved by reacting thiosemicarbazone derivatives with substituted phenacyl bromides in the presence of sodium acetate (B1210297). nih.gov A subsequent desulfurization step could then yield the desired imidazole. Another approach involves the reaction of α,β-unsaturated ketones (chalcones) with various reagents to form imidazole-2-thiols after a series of cyclization steps. niscpr.res.in These methods highlight the versatility of cyclization strategies in constructing the imidazole core with inherent thiol functionality. niscpr.res.insapub.org

Table 2: Overview of Cyclization Strategies for Imidazole Formation

| Strategy Name | Key Precursors | Description |

| Marckwald Synthesis | α-Aminoketone, Cyanate/Isothiocyanate | Forms H-imidazoline-2-thiones which can be dehydrogenated. pharmaguideline.com |

| From α-Haloketones | α-Haloketone, Amidine/Ammonia | A versatile and widely used method for forming the imidazole ring. |

| From Chalcones | α,β-Unsaturated Ketone | Multi-step process involving cyclization with reagents like hydrazine (B178648) hydrate (B1144303) to form pyrazoline intermediates, which can be further modified. niscpr.res.in |

| From Isocyanides | Tosylmethyl isocyanide (TosMIC), α-Amino carbonyls | An electrochemical [3+2] cycloaddition approach can be used to fabricate substituted imidazole scaffolds. researchgate.net |

Palladium-Catalyzed Arylation and Cross-Coupling Methods for Imidazole Functionalization

Palladium-catalyzed cross-coupling reactions provide powerful tools for C-C and C-N bond formation. For synthesizing the target molecule, these methods can be used to construct the imidazole ring itself or to functionalize a pre-existing imidazole core. One strategy involves a [2+2+1] addition protocol catalyzed by ferric chloride/iodine, which can produce N-1 phenyl-substituted imidazoles. rsc.org

More directly, palladium-catalyzed direct C-H arylation allows for the regioselective introduction of aryl groups onto the imidazole ring. acs.orgnih.gov A comprehensive strategy has been developed for the sequential and regioselective arylation of all three C-H bonds of the imidazole core. nih.gov This allows for the precise construction of complex aryl imidazoles using aryl bromides or low-cost aryl chlorides as coupling partners. nih.gov This method could be applied by starting with imidazole and coupling it with a suitably protected 4-bromothiophenol (B107966) derivative. Ligand-free palladium acetate has also been shown to be highly efficient for the direct arylation of related heterocyles like thiazoles, suggesting potential applicability for imidazoles. organic-chemistry.org

Introduction and Functionalization of the Benzene-Thiol Moiety

The introduction of the thiol group onto the aromatic ring is a critical transformation that can be performed either before or after the formation of the imidazole ring. The timing of this step is crucial due to the thiol's propensity for oxidation and its potential to interfere with certain catalytic reactions.

Thiol (-SH) Group Incorporation and Modification Techniques

Several methods exist for the introduction of a thiol group onto a benzene (B151609) ring. A classic approach involves the diazotization of an aniline (such as 4-amino-N-phenylimidazole), followed by reaction with a sulfur nucleophile like potassium ethyl xanthate and subsequent hydrolysis. Another common method is the reduction of a sulfonyl chloride. For instance, 4-(1H-imidazol-1-yl)benzenesulfonyl chloride could be reduced using a strong reducing agent to yield the desired thiol.

More modern approaches utilize transition-metal catalysis. A novel palladium-catalyzed intermolecular transthioetherification allows for the reaction of aryl halides with simple alkyl sulfides or thioesters to form aryl sulfides. nih.govrsc.org This method is notable for its broad scope and excellent functional group tolerance. nih.gov For example, 1-bromo-4-(1H-imidazol-1-yl)benzene could be reacted with a thioether under palladium catalysis to install the sulfur moiety. Copper-catalyzed halogen exchange can be used to convert an aryl bromide into a more reactive aryl iodide, which can then be functionalized to install a sulfur-containing group. acs.org Radical-mediated thiol-ene coupling is another facile method for linking molecules, often used in polymer and materials chemistry, which could be adapted for derivatization. illinois.edugoogle.com

Table 3: Comparison of Thiol Introduction Methods

| Method | Starting Material | Reagents | Key Advantages |

| Leuckart Thiophenol Reaction | Aryl Diazonium Salt | Potassium Ethyl Xanthate, then hydrolysis | Classic, well-established method. |

| Sulfonyl Chloride Reduction | Arylsulfonyl Chloride | Zn/HCl, SnCl₂/HCl, or PPh₃ | Readily available starting materials. |

| Newman-Kwart Rearrangement | O-Aryl Thiocarbamate | Heat | Intramolecular rearrangement to form S-Aryl thiocarbamate, followed by hydrolysis. |

| Pd-Catalyzed Transthioetherification | Aryl Halide | Thioether or Thioester, PdCl₂, Xantphos, KOtBu | High functional group tolerance, uses readily available sulfur sources. nih.govrsc.org |

Coupling Reactions for Benzene-Imidazole Linkage

The formation of the C-N bond between the imidazole nitrogen and the benzene ring is arguably the most common strategy for synthesizing N-aryl imidazoles. This is typically achieved via transition-metal-catalyzed cross-coupling reactions, such as the Ullmann condensation and the Buchwald-Hartwig amination.

Copper-catalyzed N-arylation reactions (Ullmann or Chan-Lam coupling) are widely used and can be performed under relatively mild conditions. organic-chemistry.org These reactions typically couple an imidazole with an aryl halide or an arylboronic acid. For example, imidazole can be coupled with 4-bromothiophenol (or a protected version) using a copper(I) catalyst. organic-chemistry.org Ligand-free copper-catalyzed N-arylation of imidazole has been reported to proceed under very mild conditions with high chemoselectivity. organic-chemistry.org

Palladium-catalyzed Buchwald-Hartwig amination offers another powerful route. This reaction uses a palladium catalyst in combination with a suitable phosphine (B1218219) ligand to couple an amine (imidazole) with an aryl halide or triflate. nih.gov This method is known for its broad substrate scope and high efficiency, allowing for the coupling of even sterically hindered partners. The choice between copper and palladium catalysis often depends on the specific substrates and the desired functional group tolerance.

Table 4: Key Coupling Reactions for Benzene-Imidazole Linkage

| Reaction Name | Catalyst System | Coupling Partners | Typical Conditions |

| Ullmann Condensation | CuI or Cu₂O, often with a ligand (e.g., phenanthroline) | Imidazole + Aryl Halide | High temperatures, polar solvents (e.g., DMF, NMP). |

| Chan-Lam Coupling | Cu(OAc)₂, often with a base and oxidant (air) | Imidazole + Arylboronic Acid | Room temperature to mild heating, often in CH₂Cl₂ or MeOH. organic-chemistry.org |

| Buchwald-Hartwig Amination | Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand (e.g., XPhos, SPhos) | Imidazole + Aryl Halide/Triflate | Base (e.g., NaOtBu, K₂CO₃), aprotic solvent (e.g., toluene, dioxane). nih.gov |

Regioselective Synthesis and Isomer Control in Benzene-Imidazole-Thiol Systems

The precise placement of functional groups on an aromatic ring is a fundamental challenge in synthetic chemistry. In the context of this compound, regioselective synthesis is crucial to ensure the imidazole and thiol moieties are in the desired 1,4- (or para) position on the benzene ring, avoiding the formation of unwanted ortho or meta isomers.

Achieving this control often involves multi-step synthetic sequences. A common strategy begins with a pre-functionalized benzene ring where one of the desired groups or a precursor is already in place. For instance, synthesis can commence from 4-aminobenzenethiol or 4-fluoronitrobenzene. The synthesis of related benzimidazole-2-thiols often starts from substituted o-phenylenediamines, which dictates the initial substitution pattern. For example, the reaction of 2-nitroaniline (B44862) can be used to produce benzene-1,2-diamine, which then undergoes cyclization to form 1H-benzo[d]imidazole-2-thiol. nih.gov

The regioselectivity of the cyclization step is also critical. The formation of the imidazole ring itself can be directed by the choice of reagents and reaction conditions. For example, the condensation of α-dicarbonyl compounds with aldehydes and amines is a classic method for imidazole synthesis. researchgate.net The specific substitution pattern of the final product is determined by the initial reactants. Similarly, the reaction of ethyl 3-N,N-(dimethylamino)-2-isocyanoacrylate with a primary amine regioselectively yields 1-alkyl-4-imidazolecarboxylates. nih.gov

In the synthesis of related fused heterocyclic systems, such as imidazo[5,1-c] researchgate.netnih.govorganic-chemistry.orgtriazine-3,6-diones, regioselectivity is achieved through a sequence of N-alkylation, thionation, and intramolecular cyclization, where the reaction pathway is carefully controlled to yield the desired isomer. beilstein-journals.org The choice of starting materials and the precise sequence of reactions are paramount in directing the final substitution pattern and achieving high isomer purity in benzene-imidazole-thiol systems.

Catalytic Approaches in the Synthesis of this compound Analogs

Catalysis offers powerful tools for the synthesis of this compound and its analogs, providing routes that are often more efficient, selective, and environmentally friendly than stoichiometric methods. These approaches can be broadly categorized into metal-based catalysis (homogeneous and heterogeneous) and organocatalysis.

Homogeneous and heterogeneous catalysis, primarily utilizing transition metals, plays a pivotal role in the formation of the carbon-sulfur and carbon-nitrogen bonds essential for constructing the target molecule and its derivatives.

Homogeneous Catalysis involves catalysts that are in the same phase as the reactants, typically dissolved in a solvent. Palladium- and copper-catalyzed cross-coupling reactions are workhorse methods for forming aryl-heteroatom bonds. The Buchwald-Hartwig amination, for example, is a versatile palladium-catalyzed reaction for forming C-N bonds, which can be adapted for the N-arylation of imidazole. Similarly, metal-catalyzed thiolation of aryl halides or sulfonates is employed to form the C-S bond. acsgcipr.org These reactions typically involve a palladium or copper catalyst, a phosphine-based ligand, and a base. The choice of ligand is crucial for the reaction's success, influencing catalytic activity and selectivity. acsgcipr.org

Heterogeneous Catalysis utilizes catalysts in a different phase from the reactants, such as a solid catalyst in a liquid reaction mixture. youtube.com This offers significant advantages, including simplified catalyst recovery and recycling, which aligns with green chemistry principles. For the synthesis of imidazole derivatives, solid acid catalysts like montmorillonite (B579905) K10 have been used. mdpi.com These solid catalysts can facilitate cyclization and condensation reactions, often under milder conditions than their homogeneous counterparts. For example, basic alumina (B75360) has been used as a catalyst in the solvent-free synthesis of 3,5-disubstituted-1,2,4-thiadiazoles, a related sulfur- and nitrogen-containing heterocycle. mdpi.com

The table below summarizes representative catalytic systems used in the synthesis of related imidazole and thioether compounds.

| Catalyst System | Reaction Type | Substrates | Key Features | Reference |

| Pd or Cu with phosphine ligands | Buchwald-Hartwig Thiolation | Aryl halides, Thiols | Forms C-S bond; choice of ligand is critical. | acsgcipr.org |

| FeCl3/I2 | Aerobic Oxidative Coupling | Amidines, Chalcones | High regioselectivity and yields for tetrasubstituted imidazoles. | organic-chemistry.org |

| Erbium triflate | Multicomponent Reaction | α-Azido chalcones, Aldehydes, Anilines | Excellent yields for highly substituted imidazoles. | organic-chemistry.org |

| Methane sulphonic acid | Three-component Cyclocondensation | Benzil, Aldehydes, Ammonium (B1175870) acetate | Cost-effective catalyst, excellent yields, short reaction times. | amazonaws.com |

| Montmorillonite K10 | Oxidative N-S Bond Formation | Isoquinoline derivatives | Green, recoverable, inexpensive catalyst. | mdpi.com |

Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful and sustainable alternative to metal-based catalysis. ias.ac.in These catalysts are often less toxic and more stable than their metal counterparts.

For the synthesis of imidazole-containing structures, various organocatalytic strategies have been developed. Imidazole itself can act as an organocatalyst in certain transformations. ias.ac.in Other common organocatalysts include amines (like diethylamine), and amino acids (like proline). semanticscholar.orgnih.gov For instance, an organocatalytic [3+2] cycloaddition reaction using diethylamine (B46881) has been employed to synthesize 1,2,3-triazolyl-thiazolidine hybrids, demonstrating a metal-free approach to forming five-membered heterocyclic rings. nih.gov

Axially chiral phosphoric acids (CPAs) represent a class of highly effective organocatalysts for asymmetric synthesis, enabling the production of chiral N-aryl benzimidazoles with high enantioselectivity. semanticscholar.orgnih.gov These methods offer significant advantages in terms of environmental friendliness and efficiency. nih.gov

The following table details examples of organocatalytic methods applied to the synthesis of heterocyclic compounds.

| Organocatalyst | Reaction Type | Substrates | Key Features | Reference |

| Imidazole | Multicomponent Reaction | Aromatic aldehydes, Malononitrile, Phthalhydrazide | Green solvent (H2O:EtOH), mild conditions, excellent yields. | ias.ac.in |

| Diethylamine | [3+2] Cycloaddition | Thiazolidine-containing β-ketoester, Aryl azides | Metal-free synthesis of 1,2,3-triazolyl-thiazolidine hybrids. | nih.gov |

| Chiral Phosphoric Acids (CPAs) | Atroposelective C-C Bond Cleavage/Cyclization | N-aryl diamines, Dicarbonyl compounds | Synthesis of axially chiral N-aryl benzimidazoles with high enantioselectivity. | semanticscholar.orgnih.gov |

Green Chemistry Principles in Synthetic Design and Process Optimization

The principles of green chemistry are increasingly guiding the development of new synthetic routes, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.net The synthesis of this compound and its analogs is an area where these principles can be effectively applied.

Key green chemistry strategies in imidazole synthesis include:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign alternatives like water, ethanol (B145695), or even performing reactions under solvent-free conditions. nih.gov For example, a simple and efficient procedure for synthesizing 2,4,5-triaryl imidazoles has been developed in refluxing ethanol without the need for an added catalyst. nih.gov

Catalysis: As discussed previously, both heterogeneous and organocatalytic methods are inherently greener than stoichiometric reactions. They reduce waste by being active in small amounts and, in the case of heterogeneous catalysts, are often recyclable. mdpi.com

Energy Efficiency: Employing energy-efficient techniques like microwave-assisted or ultrasound-promoted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.net

Atom Economy: Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. Multicomponent reactions (MCRs) are particularly advantageous in this regard, as they combine multiple starting materials in a single step to form complex products with high atom economy. amazonaws.comresearchgate.net

The development of a "catalyzed-by-itself" approach for the synthesis of 2,4,5-triaryl imidazoles, where ammonium acetate acts as both a reactant and a catalyst precursor, exemplifies a move towards more sustainable and efficient chemical processes. nih.gov These green approaches not only reduce the environmental footprint of chemical synthesis but also often lead to lower costs, shorter reaction times, and simpler purification procedures. researchgate.net

High Resolution Spectroscopic and Structural Elucidation of 4 1h Imidazol 1 Yl Benzene 1 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for a complete mapping of the molecular framework.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR experiments. For 4-(1H-Imidazol-1-yl)benzene-1-thiol, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the benzene (B151609) ring and the imidazole (B134444) ring. The chemical shifts (δ) of these protons would indicate their electronic environment. For instance, the protons on the benzene ring would appear in the aromatic region, with their splitting patterns revealing their substitution pattern. The protons of the imidazole ring would also have characteristic chemical shifts.

Similarly, the ¹³C NMR spectrum would provide a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the benzene and imidazole rings, as well as the carbon atom bonded to the thiol group, would be diagnostic.

Hypothetical ¹H and ¹³C NMR Data for this compound: A definitive data table cannot be generated without experimental results.

Two-Dimensional NMR (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

To unambiguously assign the signals from ¹H and ¹³C NMR, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy) would establish the connectivity between neighboring protons. For example, it would show correlations between adjacent protons on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of the directly attached carbon atoms. This would definitively link the proton and carbon skeletons of the molecule.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the connectivity between the imidazole and benzene rings and the position of the thiol group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be used to determine the precise molecular weight of this compound with a high degree of accuracy. This allows for the determination of the exact elemental formula, confirming the presence of carbon, hydrogen, nitrogen, and sulfur in the correct proportions. The fragmentation pattern observed in the mass spectrum would offer further structural confirmation, showing the loss of specific fragments like the thiol group or parts of the imidazole ring.

Expected HRMS Data for this compound: A definitive data table cannot be generated without experimental results.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy would be expected to show characteristic absorption bands for the S-H stretch of the thiol group, the C-S stretch, the C-N stretching and bending vibrations of the imidazole ring, and the aromatic C-H and C=C stretching vibrations of the benzene ring.

Raman Spectroscopy , being complementary to IR, would also provide a unique vibrational fingerprint of the molecule, with strong signals often observed for symmetric vibrations and bonds involving heavier atoms.

Characteristic Vibrational Frequencies for this compound: A definitive data table cannot be generated without experimental results.

X-ray Diffraction (XRD) Crystallography for Solid-State Structure Determination

For crystalline solids, X-ray Diffraction (XRD) crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice. A single-crystal XRD analysis of this compound would provide precise bond lengths, bond angles, and torsion angles. It would also reveal intermolecular interactions, such as hydrogen bonding involving the thiol and imidazole groups, which govern the crystal packing. Such structural details are invaluable for understanding the solid-state properties of the compound.

Single Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing

The definitive method for determining the molecular structure of this compound at an atomic level is single-crystal X-ray diffraction. This powerful technique, when applied to a suitable single crystal of the compound, can yield a wealth of information.

Molecular Geometry: By analyzing the diffraction pattern of X-rays passing through the crystal, the precise coordinates of each atom in the molecule can be determined. This allows for the accurate measurement of bond lengths, bond angles, and torsion angles. For this compound, key parameters of interest would include the C-S bond length of the thiol group, the C-N bond connecting the benzene and imidazole rings, and the planarity of the imidazole and benzene rings with respect to each other.

Crystal Packing: Beyond the individual molecule, single-crystal X-ray diffraction reveals how molecules are arranged in the crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonds (potentially involving the thiol hydrogen and the nitrogen atoms of the imidazole ring), π-π stacking between aromatic rings, and van der Waals forces. Understanding these interactions is crucial for explaining the compound's bulk properties, such as melting point and solubility.

A hypothetical table of crystallographic data that would be obtained from such an analysis is presented below.

| Parameter | Hypothetical Value |

| Chemical Formula | C₉H₈N₂S |

| Formula Weight | 176.24 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 5.8 |

| c (Å) | 14.2 |

| β (°) | 98.5 |

| Volume (ų) | 855 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.37 |

Powder X-ray Diffraction for Bulk Crystalline Phase Characterization

Powder X-ray diffraction (PXRD) serves as a complementary technique to single-crystal X-ray diffraction. Instead of a single crystal, PXRD uses a finely powdered sample containing a multitude of tiny crystallites in random orientations.

The resulting diffraction pattern is a unique "fingerprint" of the crystalline phase of the bulk material. This is particularly useful for:

Phase Identification: Confirming that the bulk synthesized material consists of the desired crystalline phase.

Purity Analysis: Detecting the presence of any crystalline impurities.

Lattice Parameter Refinement: While less precise than single-crystal methods, PXRD can be used to refine the unit cell parameters of the crystal lattice.

The PXRD pattern would be presented as a plot of diffraction intensity versus the diffraction angle (2θ).

Advanced Spectroscopic Probes for Electronic Structure

Spectroscopic techniques are indispensable for probing the electronic properties of this compound, providing insights into electron transitions and elemental composition.

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. For an aromatic compound like this compound, the UV-Vis spectrum would be expected to show characteristic absorption bands.

These bands would likely correspond to π → π* transitions within the benzene and imidazole rings. The position and intensity of these absorption maxima (λmax) are sensitive to the electronic structure of the molecule and the solvent used. For instance, conjugation between the benzene and imidazole rings would influence the energy of these transitions.

A hypothetical table of UV-Vis absorption data is provided below.

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| Ethanol (B145695) | ~260 | ~15,000 | π → π |

| Dichloromethane | ~262 | ~14,500 | π → π |

Photoelectron Spectroscopy (e.g., XPS) for Surface and Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

For this compound, XPS would be used to confirm the presence of carbon, nitrogen, and sulfur. High-resolution scans of the C 1s, N 1s, and S 2p regions would provide detailed information about the chemical environment of these atoms. For example, the N 1s spectrum could potentially distinguish between the different nitrogen atoms in the imidazole ring. The S 2p spectrum is characteristic of the thiol functional group.

A summary of expected binding energies from an XPS analysis is presented in the table below.

| Element | Orbital | Expected Binding Energy (eV) |

| C | 1s | ~285 (Aromatic C-C, C-H) |

| N | 1s | ~400 (Imidazole) |

| S | 2p | ~164 (Thiol) |

Further research is required to obtain and analyze the experimental data for this compound, which will allow for a complete and accurate description of its fundamental chemical properties.

Computational and Theoretical Studies of 4 1h Imidazol 1 Yl Benzene 1 Thiol

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the electronic structure of molecules, from which a wide range of properties can be derived.

Geometry Optimization and Conformational Landscapes

A crucial first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This involves geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. For 4-(1H-Imidazol-1-yl)benzene-1-thiol, this would involve determining the precise bond lengths, bond angles, and dihedral angles.

A key aspect would be the investigation of the molecule's conformational landscape. This involves identifying different rotational isomers (conformers) that arise from the rotation around single bonds, such as the bond connecting the imidazole (B134444) and benzene (B151609) rings, and the bond between the benzene ring and the thiol group. The relative energies of these conformers would be calculated to identify the most stable arrangement and the energy barriers between them.

Molecular Orbital Analysis (HOMO/LUMO) and Chemical Reactivity Indices

The electronic character of a molecule is described by its molecular orbitals. Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity.

From the HOMO and LUMO energies, various chemical reactivity indices can be calculated. These include:

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These parameters would help in predicting how this compound would behave in chemical reactions.

Vibrational Frequency Predictions and Spectroscopic Correlation

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. By calculating these frequencies for the optimized geometry of this compound, a theoretical spectrum can be generated. This theoretical spectrum is invaluable for interpreting experimental spectroscopic data, allowing for the assignment of specific vibrational modes to the observed absorption bands.

Ab Initio and Semi-Empirical Quantum Chemical Methods for Mechanistic Insights

Beyond DFT, other quantum chemical methods can provide further insights. Ab initio methods, which are based on first principles without empirical parameters, can offer very high accuracy for smaller systems, though at a greater computational cost. These could be used to refine the understanding of reaction mechanisms involving this compound.

Semi-empirical methods, which use parameters derived from experimental data, are much faster than DFT or ab initio methods. While less accurate, they can be applied to larger systems or to screen a wide range of chemical possibilities, providing initial mechanistic insights that can then be investigated with more rigorous methods.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. An MD simulation of this compound, either in a solvent or interacting with other molecules, would reveal its dynamic behavior. This includes conformational changes, interactions with its environment, and the formation of intermolecular bonds such as hydrogen bonds. Such simulations are crucial for understanding how the molecule behaves in a realistic, condensed-phase environment.

Reactivity Profiles and Derivatization Chemistry of 4 1h Imidazol 1 Yl Benzene 1 Thiol

Reactions Involving the Thiol (-SH) Group

The thiol group is a key reactive center, participating in a variety of addition and oxidation reactions.

The thiol-ene reaction is a highly efficient and versatile "click" chemistry transformation that involves the addition of a thiol to an alkene. wikipedia.org This reaction can be initiated by radicals, often generated by light or heat, and proceeds via an anti-Markovnikov addition to form a thioether. wikipedia.orgnih.gov The process is characterized by high yields, stereoselectivity, and rapid reaction rates under ambient conditions. wikipedia.org

In the context of 4-(1H-imidazol-1-yl)benzene-1-thiol, the thiol-ene reaction provides a powerful tool for the functionalization of polymers and the synthesis of novel materials. nih.govresearchgate.net For instance, porous polymer monoliths containing thiol groups can be readily modified with various "ene"-containing molecules, such as lauryl methacrylate, to create surfaces with specific functionalities. nih.gov This approach allows for the introduction of hydrophobic or hydrophilic properties, which is particularly useful in chromatographic applications. nih.gov

The general mechanism for the radical-initiated thiol-ene reaction is as follows:

Initiation: A radical initiator generates a thiyl radical from the thiol. nih.gov

Propagation: The thiyl radical adds to an alkene, forming a carbon-centered radical.

Chain Transfer: The carbon-centered radical abstracts a hydrogen atom from another thiol molecule, yielding the thioether product and a new thiyl radical, which continues the chain reaction. nih.gov

The reaction conditions for thiol-ene "click" reactions can be varied, with both UV and thermal initiation being common methods. nih.gov

Table 1: Examples of Initiators for Thiol-Ene Reactions

| Initiator | Type | Common Applications |

|---|---|---|

| 2,2-Dimethoxy-2-phenylacetophenone (DMPA) | Photoinitiator | Peptide chemistry, polymer functionalization. nih.gov |

| 2,2'-Azobis(isobutyronitrile) (AIBN) | Thermal Initiator | Polymer synthesis. researchgate.net |

The thiol group of this compound is susceptible to oxidation, leading to the formation of disulfides, sulfoxides, and sulfones. The oxidation of thiols to disulfides is a common transformation and can be achieved using a variety of oxidizing agents, including hydrogen peroxide in the presence of an iodide catalyst. researchgate.net This reaction is environmentally benign and proceeds under mild conditions. researchgate.net

The general reaction for the oxidation of a thiol to a disulfide is: 2 R-SH + [O] → R-S-S-R + H₂O

Further oxidation of the resulting disulfide or the initial thiol can yield sulfoxides and sulfones. These transformations typically require stronger oxidizing agents.

Table 2: Common Oxidizing Agents for Thiol Oxidation

| Oxidizing Agent | Product(s) |

|---|---|

| Hydrogen Peroxide/Iodide | Disulfide. researchgate.net |

| Oxygen/TEMPO | Disulfide. researchgate.net |

The thiol group of this compound can be deprotonated to form a highly nucleophilic thiolate anion. nih.gov This anion is a potent nucleophile that readily participates in a variety of reactions, including nucleophilic substitution and addition reactions. nih.gov The reactivity of the thiolate is significantly higher than that of the protonated thiol. nih.gov

Thiolate anions can react with electrophiles such as alkyl halides in SN2 reactions to form thioethers. They can also undergo Michael additions to α,β-unsaturated carbonyl compounds. acs.org The formation of the thiolate is typically achieved by treatment with a base.

Functionalization and Modification of the Imidazole (B134444) Ring

The imidazole ring of this compound offers another site for chemical modification, allowing for the synthesis of a wide range of derivatives.

The nitrogen atoms of the imidazole ring can be functionalized through N-alkylation and N-arylation reactions. researchgate.net N-alkylation can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. researchgate.netbeilstein-journals.org Phase-transfer catalysis has also been employed to facilitate the N-alkylation of imidazoles. researchgate.net N-arylation reactions are also possible, providing access to N-arylated imidazole derivatives. researchgate.net

Table 3: Common Reagents for N-Alkylation and N-Arylation of Imidazoles

| Reaction Type | Reagent Class | Example |

|---|---|---|

| N-Alkylation | Alkyl Halides | Methyl Iodide |

| N-Alkylation | Alkyl Tosylates | Ethyl Tosylate |

The imidazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution, which typically occurs at the C-4 or C-5 positions. nih.gov However, the imidazole ring can also undergo nucleophilic substitution, particularly at the C-2 position, especially when the ring is appropriately activated with electron-withdrawing groups or when a good leaving group is present. nih.govrsc.org For instance, halogenated imidazoles can undergo nucleophilic substitution with various nucleophiles, including thiolates. rsc.org

Chemical Transformations on the Benzene (B151609) Ring

The benzene ring of this compound is the focal point for various chemical transformations, primarily driven by the directing and activating or deactivating effects of the imidazole and thiol substituents.

The introduction of electrophiles to the benzene ring of this compound is dictated by the combined electronic effects of the 1-imidazolyl and the thiol substituents. The thiol group (-SH) is an ortho-, para-directing activator, meaning it increases the rate of electrophilic aromatic substitution compared to benzene and directs incoming electrophiles to the positions ortho and para to itself. The 1-imidazolyl group, being a heterocyclic substituent, can exhibit both electron-donating and electron-withdrawing properties. Generally, the lone pair on the N-1 nitrogen atom can participate in resonance with the benzene ring, suggesting an activating, ortho-, para-directing effect.

| Reaction Type | Typical Reagents | Predicted Major Product(s) |

| Halogenation | Br₂, FeBr₃ | 2-Bromo-4-(1H-imidazol-1-yl)benzene-1-thiol |

| Nitration | HNO₃, H₂SO₄ | 2-Nitro-4-(1H-imidazol-1-yl)benzene-1-thiol |

| Sulfonation | H₂SO₄, SO₃ | 4-(1H-Imidazol-1-yl)-3-mercaptobenzenesulfonic acid |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | 2-Alkyl-4-(1H-imidazol-1-yl)benzene-1-thiol |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-Acyl-4-(1H-imidazol-1-yl)benzene-1-thiol |

This table represents predicted outcomes based on general principles of electrophilic aromatic substitution and may not reflect experimentally verified results for this specific compound.

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The viability of this compound as a substrate in these reactions depends on the specific reaction type and the potential for the thiol group to interfere with the catalyst. The thiol group can act as a catalyst poison for some transition metal catalysts, particularly palladium. Therefore, protection of the thiol group, for instance as a thioether, may be necessary prior to cross-coupling.

Suzuki-Miyaura Coupling: Assuming the thiol group is suitably protected, the imidazole-substituted aryl halide (or triflate) can be coupled with a variety of boronic acids or their esters in the presence of a palladium catalyst and a base. This would allow for the introduction of a wide range of aryl, heteroaryl, or alkyl substituents onto the benzene ring.

Heck Reaction: Similarly, in the Heck reaction, a protected form of an aryl halide derivative of this compound could be coupled with alkenes in the presence of a palladium catalyst to form substituted alkenes. The imidazole moiety itself can also act as a ligand for the palladium catalyst, potentially influencing the reaction's efficiency and selectivity. nih.gov

| Coupling Partner | Catalyst System (Example) | Potential Product Structure (Post-Deprotection) |

| Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃ | 4-(1H-Imidazol-1-yl)-[1,1'-biphenyl]-x-thiol |

| Vinylboronic acid (CH₂=CH-B(OR)₂) | PdCl₂(dppf), K₂CO₃ | 4-(1H-Imidazol-1-yl)-x-vinylbenzene-1-thiol |

| Alkene (R-CH=CH₂) | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 4-(1H-Imidazol-1-yl)-x-(alken-1-yl)benzene-1-thiol |

This table illustrates potential cross-coupling reactions and products. The position of the new substituent ('x') would depend on the starting halogenated or triflated derivative of this compound. Thiol protection and subsequent deprotection steps are likely required.

Multicomponent Derivatization and Scaffold Hybridization

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer a powerful strategy for the rapid generation of diverse chemical scaffolds. This compound possesses multiple reactive sites that could be exploited in MCRs. The thiol group is a potent nucleophile, the imidazole ring contains a nucleophilic N-3 atom and an acidic N-H proton, and the benzene ring can participate in reactions following initial activation.

For instance, the thiol group could participate in MCRs that involve the addition of thiols to unsaturated systems, such as in the thiol-ene reaction or in the formation of thiazole (B1198619) derivatives. The imidazole moiety could act as a nucleophile or a base to catalyze the reaction.

| MCR Type | Potential Reactants | Potential Product Scaffold |

| Thiazole Synthesis | Aldehyde, α-haloketone | 2,4-Disubstituted thiazole appended to the 4-(1H-imidazol-1-yl)phenyl core |

| Ugi-type Reaction | Aldehyde, Amine, Isocyanide | α-Acylamino amide with a 4-(1H-imidazol-1-yl)phenylthio substituent |

| Biginelli-type Reaction | Aldehyde, β-ketoester, Urea/Thiourea (B124793) | Dihydropyrimidinone with a 4-(1H-imidazol-1-yl)phenylthio substituent |

This table provides conceptual examples of how this compound could be utilized in multicomponent reactions. Specific reaction conditions and outcomes would require experimental validation.

Reaction Mechanism Elucidation for Key Synthetic and Functional Transformations

As an illustrative example, the mechanism of a hypothetical Suzuki-Miyaura cross-coupling reaction involving a protected bromo-derivative of the title compound, such as 1-bromo-4-(1H-imidazol-1-yl)-2-(methylthio)benzene, would follow the generally accepted catalytic cycle:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) intermediate.

Transmetalation: The organoborane coupling partner coordinates to the palladium center, and the organic group is transferred from boron to palladium, displacing the halide. This step is typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The presence of the imidazole and thioether moieties could influence the rates of these steps by coordinating to the palladium center and modifying its electronic and steric properties.

Coordination Chemistry and Supramolecular Assembly of 4 1h Imidazol 1 Yl Benzene 1 Thiol

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) ConstructionNo MOFs or CPs constructed from 4-(1H-Imidazol-1-yl)benzene-1-thiol as a linker are reported in the search results.

Structural Diversity and Topology Analysis (e.g., 1D Chains, 2D Networks, 3D Frameworks)

The ability of this compound and its analogues to form diverse structural motifs is a testament to the versatility of imidazole-based ligands in constructing coordination polymers. While specific studies focusing exclusively on the thiol-substituted variant are limited, the broader family of related bis(imidazole) and imidazolyl-carboxylate ligands demonstrates a rich structural chemistry. These related systems show that the coordination of the imidazole (B134444) nitrogen to various metal centers can lead to the formation of one-dimensional (1D) chains, two-dimensional (2D) networks, and complex three-dimensional (3D) frameworks.

For instance, coordination polymers built with ligands such as 1,4-di(1H-imidazol-4-yl)benzene frequently exhibit varied dimensionalities. Depending on the metal ion, counter-anions, and reaction conditions, structures ranging from simple 1D zig-zag chains to intricate 3D interpenetrated networks can be synthesized. rsc.org For example, a zinc(II) coordination polymer incorporating 1,4-bis((1H-imidazol-1-yl)methyl)benzene forms a Z-shaped 1D chain that further assembles into a 3D supramolecular structure through hydrogen bonding and π-π interactions. mdpi.com Similarly, cadmium(II) has been shown to form 1D slabs with the related ligand 1,4-bis-(1H-imidazol-4-yl)benzene. nih.gov The thiol group in this compound would introduce another coordination site, potentially leading to even more complex and novel topologies, though specific examples remain to be fully explored in the literature.

| Ligand Family | Metal Ion | Resulting Structure | Reference |

| Imidazolyl-Carboxylate | Cd(II) | 2D Layered Structure | researchgate.net |

| 1,4-bis(imidazol-1-yl)benzene | Zn(II) | 3D Interpenetrated Network | researchgate.net |

| 1,4-bis((1H-imidazol-1-yl)methyl)benzene | Zn(II) | 1D Chain -> 3D Supramolecular | mdpi.com |

| 1,4-bis-(1H-imidazol-4-yl)benzene | Cd(II) | 1D Slabs | nih.gov |

Porosity and Gas Adsorption Characteristics (e.g., CO₂ uptake)

Porous metal-organic frameworks (MOFs) are of significant interest for applications in gas storage and separation. The porosity of these materials is a direct consequence of the linking of metal ions or clusters by organic ligands to form extended, open frameworks. Imidazole-based ligands are frequently used in the synthesis of porous MOFs, including the well-known zeolitic imidazolate frameworks (ZIFs). nih.gov

Studies on coordination frameworks constructed from the related ligand 1,4-di(1H-imidazol-4-yl)benzene have demonstrated selective gas adsorption properties. For example, a zinc-based MOF with this ligand was shown to exhibit selective adsorption of CO₂ over N₂. rsc.org Another study on an entangled framework with the same ligand also investigated its adsorption properties. researchgate.net While the specific porosity and gas adsorption characteristics of frameworks derived from this compound have not been detailed, the presence of both imidazole and thiol functionalities offers potential for the design of new porous materials with tailored gas uptake capabilities. The thiol group could potentially interact differently with specific gas molecules or serve as a site for post-synthetic modification to enhance adsorption properties.

Supramolecular Chemistry and Non-Covalent Interactions

The solid-state structures and crystal packing of molecules like this compound are heavily influenced by a variety of non-covalent interactions. These weak forces, including hydrogen bonding and π-stacking, are crucial in directing the self-assembly of molecules into well-defined supramolecular architectures. nih.govmdpi.com

Hydrogen Bonding Networks in Crystal Packing

Hydrogen bonds are among the most critical interactions governing the crystal engineering of nitrogen-containing heterocyclic compounds. In the case of this compound, both the imidazole ring and the thiol group can participate in hydrogen bonding. The imidazole ring contains a potential hydrogen bond acceptor (the sp²-hybridized nitrogen) and, if protonated, a hydrogen bond donor. The thiol group (-SH) can also act as a weak hydrogen bond donor.

In related crystal structures, extensive hydrogen-bonding networks are commonly observed. For example, in the dinitrate salt of 1,4-bis(1H-imidazol-3-ium-1-yl)benzene, one-dimensional hydrogen bonding chains are formed between the protonated imidazolium (B1220033) cations and the nitrate (B79036) anions. researchgate.net In other structures, intermolecular N-H···O or N-H···N interactions are responsible for stabilizing the crystal packing, often leading to the formation of higher-dimensional networks. nih.govnih.gov The analysis of crystal structures of similar compounds reveals that these hydrogen bonds, in concert with other non-covalent forces, dictate the final solid-state assembly. mdpi.comresearchgate.net

π-Stacking and Aromatic Interactions

Aromatic interactions, particularly π-π stacking, play a significant role in the crystal packing of compounds containing phenyl and imidazole rings. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. In the crystal structure of N-((4-acetylphenyl) carbamothioyl) pivalamide, π-stacking interactions, in addition to hydrogen bonds, are key to stabilizing the crystal structure. nih.gov

For ligands containing multiple aromatic rings, such as 1,4-bis((1H-imidazol-1-yl)methyl)benzene, π-π interactions between the imidazole and/or benzene (B151609) rings of adjacent ligands help to consolidate the supramolecular structure, often working in conjunction with hydrogen bonds to build up 3D architectures from lower-dimensional coordination polymers. mdpi.com The crystal structure of the dinitrate salt of 1,4-bis(1H-imidazol-3-ium-1-yl)benzene also shows that π-π interactions assemble 1D hydrogen-bonded chains into a 2D layered structure. researchgate.net These interactions are fundamental to understanding the solid-state behavior and properties of aromatic-rich molecules like this compound.

Self-Assembled Monolayers (SAMs) Formation on Metal Surfaces

The presence of a thiol (-SH) group makes this compound an ideal candidate for the formation of self-assembled monolayers (SAMs) on metal surfaces, particularly gold, silver, and other noble metals. The sulfur atom readily forms a strong, covalent-like bond with the metal surface, providing a robust anchor for the monolayer.

The formation of SAMs is a spontaneous process where the thiol-containing molecules organize into a highly ordered, single-molecule-thick layer on the substrate. The structure and properties of the resulting surface are determined by the interplay between the headgroup-substrate interaction (S-metal bond), the intermolecular interactions between the aromatic backbones (van der Waals, π-stacking), and the nature of the terminal group (in this case, the imidazole ring). The imidazole group, exposed at the surface of the monolayer, can then be used to further coordinate metal ions, bind biological molecules, or alter the surface's electronic properties. This functional handle makes such SAMs highly valuable for applications in sensing, catalysis, and molecular electronics.

Advanced Applications in Chemical Technologies and Materials Science

Catalytic Systems Leveraging Imidazole-Thiol Interactions

The combined presence of a soft thiol donor and a borderline nitrogen donor in 4-(1H-Imidazol-1-yl)benzene-1-thiol makes it an intriguing ligand for the development of catalytic systems. The imidazole (B134444) ring can act as a nitrogen-donor ligand to coordinate with various metal centers, while the thiol group can either remain as a spectator ligand influencing the electronic properties of the metal center or actively participate in the catalytic cycle through coordination or proton transfer.

Applications in Organic Synthesis and Transformations

While the direct application of this compound as a catalyst in organic synthesis is not extensively documented in publicly available literature, its structural motifs are found in ligands for various catalytic transformations. Imidazole derivatives are known to be effective ligands in cross-coupling reactions, where they can stabilize metal catalysts and enhance their reactivity and selectivity. For instance, related imidazole-containing compounds have been shown to be effective in promoting reactions such as Suzuki-Miyaura and Heck couplings. The thiol group, on the other hand, can play a crucial role in reactions involving sulfur-containing substrates or in cascade reactions where the thiol moiety is incorporated into the final product.

Design of Heterogenized Catalysts

The immobilization of homogeneous catalysts onto solid supports is a key strategy for improving their stability, reusability, and ease of separation. The thiol group in this compound provides an excellent anchor for its attachment to various solid supports, such as silica (B1680970), alumina (B75360), or polymers. This covalent linkage can be achieved through well-established thiol-ene click chemistry or by reaction with surface hydroxyl groups. Once immobilized, the imidazole moiety is available to coordinate with metal precursors, leading to the formation of a heterogenized catalyst. This approach allows for the combination of the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems. Research into the design of such catalysts is an active area, with the potential for creating robust and efficient catalytic materials for a wide range of industrial processes.

Sensing Technologies for Chemical Species and Environmental Probes

The ability of the imidazole and thiol groups to interact with specific analytes through coordination, hydrogen bonding, or redox reactions makes this compound a promising candidate for the development of chemical sensors. The detection of environmentally and biologically important species is a critical area of research, and this compound offers a versatile platform for creating selective and sensitive sensing systems.

Chemo- and Ion Sensing Mechanisms (e.g., Fe(III) ions, ketone molecules)

The imidazole moiety of this compound is a particularly effective binding site for metal ions, including the biologically and environmentally significant Fe(III) ion. The nitrogen atoms of the imidazole ring can coordinate with the empty d-orbitals of Fe(III), leading to a change in the electronic properties of the molecule, which can be transduced into a measurable signal. While direct studies on this compound are limited, related metal-organic frameworks (MOFs) constructed from ligands containing imidazole functionalities have demonstrated the ability to selectively sense Fe(III) ions. rsc.org The mechanism of detection often involves fluorescence quenching or enhancement upon binding of the metal ion.

Similarly, the potential for sensing small organic molecules, such as ketones, exists. The interaction could occur through hydrogen bonding between the N-H of the imidazole and the carbonyl oxygen of the ketone, or through weaker van der Waals interactions. Such interactions can perturb the electronic structure of the sensor molecule, leading to a detectable optical or electronic response.

Fluorescent Sensing Modalities and Performance Evaluation

Fluorescence-based sensing is a highly sensitive and widely used technique for the detection of chemical species. The aromatic system of this compound is expected to be fluorescent, and its emission properties are likely to be sensitive to its local environment and to interactions with analytes. Upon binding of a target species, such as a metal ion or a small organic molecule, the fluorescence intensity, wavelength, or lifetime of the compound can change significantly.

The performance of a fluorescent sensor is evaluated based on several key parameters, including:

Selectivity: The ability to detect a specific analyte in the presence of other potentially interfering species.

Sensitivity: The lowest concentration of the analyte that can be reliably detected (limit of detection, LOD).

Response time: The time required for the sensor to reach a stable signal upon exposure to the analyte.

Reversibility: The ability of the sensor to return to its original state after the analyte is removed.

Electronic and Optical Materials Development

The development of new materials with tailored electronic and optical properties is crucial for a wide range of technologies, including organic light-emitting diodes (OLEDs), solar cells, and nonlinear optical devices. The combination of a π-conjugated aromatic system with electron-donating and -withdrawing groups in this compound makes it a promising building block for such materials.

The imidazole ring can act as an electron-withdrawing group, while the thiol group can be either electron-donating or -withdrawing depending on its protonation state. This intramolecular charge-transfer character can lead to interesting electronic and optical properties. For example, related imidazole and triazole derivatives have been investigated for their nonlinear optical (NLO) properties, which are important for applications in telecommunications and optical computing. researchgate.net

Integration into Functional Polymers and Composites

The incorporation of this compound into polymeric structures can impart unique functionalities to the resulting materials. While direct polymerization of this specific monomer is not extensively documented, its integration can be envisioned through several established synthetic strategies.

Thiol-ene "click" chemistry represents a highly efficient and versatile method for covalently attaching thiol-containing molecules to polymers with ene (-C=C-) functionalities. This reaction proceeds with high yield under mild conditions, often initiated by light or a radical initiator. In this context, this compound could be reacted with polymers bearing pendant vinyl or allyl groups to introduce the imidazole functionality along the polymer chain. This approach allows for the precise control over the degree of functionalization. rsc.org

Another avenue for integration is through the synthesis of thiol-functionalized polynorbornene dicarboximides via ring-opening metathesis polymerization (ROMP). Monomers containing the 4-(1H-Imidazol-1-yl)phenyl moiety could be synthesized and subsequently polymerized, followed by the introduction of the thiol group, or a protected thiol group could be present on the monomer prior to polymerization. mdpi.com

Furthermore, the imidazole group can act as a ligand in the formation of coordination polymers and metal-organic frameworks (MOFs). By reacting this compound or its derivatives with metal ions, intricate one-, two-, or three-dimensional networks can be constructed. mdpi.comrsc.org The thiol group in such structures could remain free to anchor the coordination polymer to a surface or could participate in the coordination network, depending on the reaction conditions and the metal ion used. The flexible nature of similar bis(imidazole) ligands allows for the formation of structurally diverse and functionally intriguing coordination polymers. rsc.org

Table 1: Potential Polymer Architectures Incorporating this compound

| Polymer Type | Method of Integration | Potential Properties and Applications |

| Functionalized Acrylates/Vinyl Polymers | Thiol-ene "click" chemistry | Metal-ion sensing, catalysis, antimicrobial surfaces |

| Polynorbornenes | Ring-Opening Metathesis Polymerization (ROMP) | High thermal stability, tunable mechanical properties |

| Coordination Polymers/MOFs | Self-assembly with metal ions | Gas storage, separation, catalysis, chemical sensing |

Investigation of Photophysical Properties and Luminescence

The photophysical properties of materials containing the this compound moiety are of considerable interest, particularly in the context of luminescent materials. Coordination polymers containing d¹⁰ metal centers, such as Zn(II) and Cd(II), are promising candidates for photoactive materials. When these metal ions are coordinated with functional organic ligands, they can exhibit luminescence. interchim.fr

While specific photoluminescence data for this compound itself is not widely reported, the behavior of analogous imidazole-containing compounds provides valuable insights. For instance, coordination polymers built from bis(imidazol-1-ylmethyl)benzene ligands and Zn(II) or Cd(II) have been shown to exhibit blue photoluminescence in the solid state at room temperature. interchim.fr The emission properties are often attributed to ligand-to-metal charge transfer (LMCT) or intraligand transitions.

The study of related 1,3,4-thiadiazole (B1197879) analogues has shown that dual fluorescence effects can be observed in aqueous solutions, influenced by pH and molecular aggregation. These effects are associated with conformational changes and charge transfer phenomena. nih.gov Similar complex photophysical behavior could potentially be observed for this compound under varying environmental conditions.

Table 2: Expected Photophysical Characteristics of this compound Based on Analogous Systems

| Property | Expected Behavior | Influencing Factors | Potential Applications |

| Absorption | UV region, characteristic of aromatic and heterocyclic systems | Solvent polarity, pH | - |

| Emission | Potential for fluorescence, especially when complexed with metal ions (e.g., Zn(II), Cd(II)) | Metal ion, coordination geometry, solid-state packing | Luminescent sensors, photoactive materials |

| Quantum Yield | Likely low for the free ligand in solution, potentially enhanced upon coordination or aggregation | Molecular rigidity, nature of the metal center | - |

| Stimuli-Responsive Luminescence | Possible changes in emission in response to metal ions, pH, or small molecules | Binding interactions, conformational changes | Chemical sensors |

Surface Science and Interface Engineering

The ability of this compound to form well-defined molecular layers on surfaces is a cornerstone of its application in surface science and interface engineering. The thiol group exhibits a strong affinity for noble metal surfaces, particularly gold, leading to the spontaneous formation of self-assembled monolayers (SAMs). interchim.fr

The formation of a SAM of this compound on a gold surface is driven by the strong, quasi-covalent bond between the sulfur atom and the gold substrate. This interaction is typically on the order of 40-45 kcal/mol. researchgate.net Upon adsorption, the thiol proton is lost, and the sulfur atom bonds to the gold surface as a thiolate. The molecules then arrange themselves into a densely packed, ordered layer, driven by van der Waals interactions between the aromatic backbones.

For aromatic thiols like this compound, the molecules are expected to adopt a "standing-up" orientation on the gold surface, with the benzene (B151609) ring tilted at a specific angle relative to the surface normal. This orientation exposes the imidazole group at the monolayer-ambient interface, making it available for further interactions. The precise structure of the monolayer, including the packing density and tilt angle, can be influenced by factors such as the purity of the thiol, the solvent used for deposition, and the temperature. nih.gov

The functionalized surface created by the SAM of this compound can be used for a variety of applications. The exposed imidazole groups can serve as recognition sites for the development of chemical sensors. For example, they can coordinate with metal ions, and this binding event can be detected by techniques such as surface plasmon resonance (SPR) or electrochemical methods. The functionalization of gold nanoparticles with thiol-modified ligands is a common strategy for creating biosensors. nih.govnih.goveuropa.eu

Furthermore, the ability to control the chemical and electronic properties of an interface at the molecular level is crucial for the development of molecular electronic devices. The bonding of thiols to metal surfaces alters the electronic structure of the interface, including the local density of states and the work function. researchgate.netunl.edu By using molecules with specific functionalities, such as the imidazole group in this compound, it is possible to engineer interfaces with tailored electronic properties for applications in areas like molecular switches and memory devices.

Table 3: Properties and Applications of this compound in Surface Science

| Feature | Description | Relevance to Applications |

| Self-Assembled Monolayers (SAMs) | Spontaneous formation of ordered, single-molecule-thick layers on gold surfaces. | Provides a robust and well-defined platform for surface modification. |

| Gold-Thiol Bond | Strong and stable chemical bond between the sulfur atom and the gold substrate. | Ensures the stability and durability of the functionalized surface. |

| Exposed Imidazole Groups | The imidazole moiety is presented at the interface with the surrounding environment. | Acts as a versatile handle for chemical sensing, catalysis, and further molecular assembly. |

| Interface Engineering | Ability to control the chemical and electronic properties of a surface at the molecular level. | Crucial for the development of molecular electronics, biosensors, and anti-fouling coatings. |

Emerging Research Frontiers and Future Perspectives for 4 1h Imidazol 1 Yl Benzene 1 Thiol

Integration with Nanoscience and Nanotechnology for Advanced Architectures

The distinct functionalities of 4-(1H-Imidazol-1-yl)benzene-1-thiol make it a prime candidate for integration into nanoscience and nanotechnology. The thiol (-SH) group is well-established for its strong affinity for noble metal surfaces, enabling the formation of highly ordered self-assembled monolayers (SAMs) on gold, silver, and platinum nanoparticles or surfaces. This capability is fundamental for creating precisely controlled nanoarchitectures.

The imidazole (B134444) moiety, on the other hand, is a key building block in the synthesis of metal-organic frameworks (MOFs). nih.govtcichemicals.com MOFs are crystalline materials with ultra-high porosity, constructed from metal ions or clusters linked by organic ligands. The imidazole ring can coordinate with various metal centers, acting as a nitrogen-donor linker. nih.gov Therefore, this compound could be used to construct novel MOFs where the thiol group remains available for post-synthetic modification or for anchoring the MOF crystals onto a substrate, leading to advanced hierarchical structures.

The combination of these two functionalities in one molecule opens pathways to:

Functionalized Nanoparticles: Creating nanoparticles coated with a layer of this compound, where the exposed imidazole groups can then capture metal ions, act as catalytic sites, or serve as points for further molecular assembly.

Nanosensors: Designing sensor platforms where the molecule's assembly on a nano-transducer (like a gold electrode) is modulated by the binding of specific analytes to the imidazole ring, causing a detectable signal change.

Controlled Drug Delivery: Engineering nanocarriers where the thiol group anchors the system, while the imidazole can be used to coordinate with metallodrugs or respond to pH changes for targeted release.

Hybrid Material Design and Multifunctional Composites

The future of materials science lies in the development of hybrid materials that combine the properties of different components to achieve enhanced or entirely new functionalities. This compound is an exemplary linker for creating such composites.

Its ability to act as a bridge between inorganic and organic components is a significant advantage. For instance, it can be used to:

Create Novel MOF Composites: The molecule can serve as an organic linker within a MOF structure, similar to other di-functional imidazole-based linkers like 1,3-Di(1H-imidazol-1-yl)benzene. nih.gov The pendant thiol groups within the MOF pores can then be used to capture heavy metals, catalyze organic reactions, or anchor other functional molecules like enzymes.

Develop Polymer-Nanoparticle Hybrids: In polymer science, this compound can act as a surface modifier for inorganic fillers (e.g., silica (B1680970) or metal nanoparticles), improving their dispersion and interfacial adhesion within a polymer matrix. The thiol group would bind to the nanoparticle, and the imidazole ring could interact with the polymer backbone, leading to composites with enhanced mechanical, thermal, or electronic properties.

The table below outlines potential hybrid materials incorporating this compound.

| Hybrid Material Type | Role of this compound | Potential Application |

| Metal-Organic Frameworks (MOFs) | Bifunctional organic linker | Gas storage, catalysis, chemical sensing |

| Surface-Anchored MOFs | Linker and surface anchor | Catalytic coatings, membrane separation |

| Polymer-Nanoparticle Composites | Interfacial compatibilizer/modifier | High-strength plastics, conductive polymers |